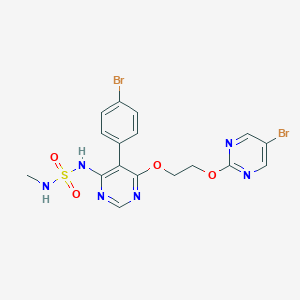

Macitentan impurity A

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a pharmaceutical product. This process is not merely a quality control measure; it is a fundamental component of drug development that directly impacts patient safety. jpionline.org Even minute quantities of certain impurities can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the medication. jpionline.org

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines, including the International Council for Harmonisation (ICH) guidelines Q3A, Q3B, and Q3C, that mandate the control of impurities. gmpinsiders.comeuropa.eugmp-compliance.orgfda.gov These guidelines set thresholds for reporting, identifying, and qualifying impurities based on their potential risk. jpionline.orgfda.gov Therefore, a thorough understanding of a drug's impurity profile is essential for regulatory approval and for ensuring the consistent quality of the commercial product. gmpinsiders.com

Overview of Macitentan (B1675890) as an Active Pharmaceutical Ingredient in Context of Impurity Research

Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). researchgate.net The synthesis of Macitentan is a multi-step chemical process, and like any complex synthesis, it can give rise to various process-related impurities. ijsrst.comijsrst.com Furthermore, the Macitentan molecule itself can degrade under certain conditions, leading to the formation of degradation products. researchgate.netnih.govchrom-china.com

Given the therapeutic importance of Macitentan, ensuring its purity is of utmost concern. Research into its potential impurities is crucial to guarantee the safety and consistency of the final drug product. A literature review reveals that as many as 35 compounds related to Macitentan have been identified, encompassing metabolites, degradation products, and process-related impurities. researchgate.net

Classification of Pharmaceutical Impurities Relevant to Macitentan Impurity A

Pharmaceutical impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com For the purpose of this article, we will focus on organic impurities, which are the most common and are further subdivided into process-related impurities and degradation products.

Process-related impurities are substances that are formed during the manufacturing process of the API. These can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. ijsrst.com The types and quantities of these impurities are heavily dependent on the specific synthetic route and the control measures implemented during production. researchgate.netresearchgate.net In the context of Macitentan, several process-related impurities have been identified, arising from the various synthetic pathways used for its manufacture. ijsrst.comijsrst.com

Degradation products result from the chemical breakdown of the API over time due to factors such as exposure to light, heat, humidity, or interaction with other components in the drug formulation. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products. nih.govchrom-china.comnih.gov Studies on Macitentan have shown that it is particularly susceptible to degradation under hydrolytic (acidic and basic) conditions. researchgate.netnih.govchrom-china.com

Academic Research Objectives and Scope for this compound

The primary objective of academic and industrial research concerning this compound is to ensure the safety and quality of Macitentan. This involves a multi-faceted approach:

Identification and Characterization: The first step is to detect and identify the impurity. This is often achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). ijsrst.comijsrst.com Once identified, the impurity's chemical structure is elucidated.

Synthesis: To facilitate further study, the impurity is often synthesized in a laboratory setting. ijsrst.comijsrst.com This provides a pure standard of the impurity for analytical method development and toxicological assessment.

Analytical Method Development: Sensitive and specific analytical methods are developed to detect and quantify the impurity in the final drug product. chrom-china.comscitechnol.comresearchgate.net These methods must be validated according to ICH guidelines to ensure they are accurate, precise, and reliable. nih.govchrom-china.com

Control Strategies: Based on the understanding of how the impurity is formed, control strategies are developed. This may involve modifying the synthetic process to minimize its formation or implementing purification steps to remove it.

The scope of this research is highly specific and targeted, focusing solely on the chemical and analytical aspects of this compound to ensure that the final pharmaceutical product meets the rigorous standards of quality and safety.

Properties

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Formation of Macitentan Impurity a

Elucidation of Synthetic Process-Related Formation Pathways

The presence of impurities in a finished drug product can originate from the raw materials, intermediates, and any side reactions that occur during synthesis . In the manufacturing of Macitentan (B1675890), several process-related impurities have been identified, with their types and quantities being dependent on the specific synthesis route and the controls in place researchgate.netresearchgate.net.

Incomplete Reaction Product Formation

Macitentan Impurity A is a primary example of an impurity resulting from an incomplete reaction. The synthesis of Macitentan typically involves a final step where N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Impurity A) is coupled with 5-bromo-2-chloropyrimidine (B32469) ijsrst.com. If this nucleophilic substitution reaction does not proceed to completion, the unreacted precursor, Impurity A, will remain in the crude product .

Certain prior art processes for this synthesis step are noted to be slow, sometimes requiring up to 70 hours for completion. Such prolonged reaction times are not always industrially feasible and can lead to the formation of various impurities, including the carry-over of unreacted intermediates google.com. Therefore, the presence of this compound in the final product is a direct indicator of an incomplete final coupling step.

Side Reactions and Byproduct Generation

Beyond incomplete reactions, impurities can also be generated from undesired side reactions that run parallel to the main synthetic pathway . During the synthesis of Macitentan, various condensation reactions can produce byproducts. For instance, because key intermediates in the synthesis possess multiple reactive sites, there is potential for the formation of dimeric or other complex side products google.com. The reaction between N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide and 5-bromo-2-chloropyrimidine can generate Impurity A as a side product under certain conditions, such as using sodium hydride in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) at elevated temperatures ijsrst.com.

Influence of Synthetic Reaction Conditions on Impurity A Yield

The conditions under which the synthesis of Macitentan is performed have a significant impact on the yield of Impurity A. Factors such as reaction temperature, time, and the choice of solvent and base can influence the rate of both the desired reaction and the formation of side products google.com.

For example, the condensation reaction to form Macitentan has been shown to be sensitive to temperature. One patented process highlights that carrying out the reaction between N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide and ethylene (B1197577) glycol at a temperature between 90 and 110°C is optimal google.com. Deviations from ideal conditions can lead to incomplete conversion and an increase in impurity formation google.com. Similarly, the final coupling step to produce Macitentan from Impurity A is an exothermic reaction often conducted at around 60°C; precise temperature control is necessary to minimize side reactions . Optimizing these parameters and employing real-time analytical monitoring can help minimize the generation of impurities .

Detailed Analysis of Degradation Pathways Resulting in this compound

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying the likely degradation products of a drug substance nih.gov. These studies have shown that Macitentan is susceptible to degradation under hydrolytic and oxidative stress, which can lead to the formation of various degradants, including this compound researchgate.netresearchgate.net.

Hydrolytic Degradation Mechanisms (Acidic and Alkaline Environments)

Macitentan has been found to be particularly susceptible to degradation in acidic and alkaline environments researchgate.net. Under hydrolytic stress, one of the common degradation pathways is the cleavage of the ether linkage between the ethoxy group and the 5-bromopyrimidine (B23866) moiety . This cleavage directly yields N-[5-(4-bromophenyl)-6-[2-hydroxyethoxy]-4-pyrimidinyl]-N'-propylsulfamide, which is this compound.

Studies have shown that Macitentan degrades extensively under both acidic (e.g., 1N HCl) and basic (e.g., 1N NaOH) conditions researchgate.nettandfonline.com. In one study, Macitentan was subjected to 1N HCl at 80°C for 15 minutes and 1N NaOH at 25°C for 45 minutes, showing significant degradation in both cases researchgate.net. Another study reported the formation of nine degradation products under acidic hydrolysis and one under basic hydrolysis nih.govresearchgate.net. The formation of Impurity A is a result of the hydrolysis of the aryl ether bond, a pathway that is active under these stress conditions.

| Condition | Reagent | Temperature | Time | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl | 65°C | 15 min | Extensive | tandfonline.com |

| Acidic Hydrolysis | 1 N HCl | 80°C | 15 min | Extensive | researchgate.net |

| Acidic Hydrolysis | 0.01 M HCl | Room Temp | 1 hour | Susceptible | actascientific.com |

| Alkaline Hydrolysis | 1 N NaOH | 65°C | 15 min | Extensive | tandfonline.com |

| Alkaline Hydrolysis | 1 N NaOH | 25°C | 45 min | Extensive | researchgate.net |

| Alkaline Hydrolysis | 0.01 M NaOH | Room Temp | 1 hour | Susceptible | actascientific.com |

Oxidative Degradation Mechanisms (e.g., Hydrogen Peroxide-Induced)

Macitentan shows some degradation under oxidative stress, although it is generally less sensitive to oxidation than to hydrolysis researchgate.netnih.govresearchgate.net. When exposed to oxidizing agents like hydrogen peroxide (H₂O₂), degradation can occur actascientific.com. While the formation of sulfoxide (B87167) derivatives is a noted oxidative degradation pathway for similar compounds, cleavage of other bonds is also possible google.com.

In forced degradation studies, Macitentan was treated with hydrogen peroxide at various concentrations and temperatures. For example, exposure to 6% H₂O₂ at 80°C for 15 minutes resulted in slight degradation researchgate.net. Another study using 3% H₂O₂ at room temperature for one hour also confirmed its susceptibility to chemical oxidation actascientific.com. The formation of this compound under these conditions would again involve the cleavage of the ether bond, which can be promoted by oxidative conditions, although it may not be the primary degradation pathway compared to hydrolysis.

| Condition | Reagent | Temperature | Time | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Oxidative | 6% H₂O₂ | 80°C | 15 min | Slight Degradation | researchgate.net |

| Oxidative | 6% H₂O₂ | Not Specified | Not Specified | Degradation Observed | tandfonline.com |

| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | Susceptible | actascientific.com |

Thermal Degradation Studies

Thermal stress testing is performed to understand how high temperatures affect the drug substance. These studies are predictive of the substance's stability during transport and storage in various climates.

Similar to photolytic studies, the results from thermal degradation studies on Macitentan are varied. Several sources have reported that Macitentan is stable under thermal stress. One such study involved exposing the drug to a hot air oven at 80°C for 60 minutes, with no degradation products found. Another study also concluded stability under thermal conditions.

In contrast, research on the final tablet dosage form of Macitentan has shown sensitivity to thermal conditions. A significant study subjected Macitentan tablets to thermolysis at 105°C for 16 hours, which resulted in degradation. However, the specific impurities formed, including whether this compound was among them, were not detailed in the available summary.

The discrepancy in these findings may be attributed to differences in the experimental setup, such as the physical state of the drug (solid vs. solution), the temperature, the duration of exposure, and the presence of excipients in the tablet form which might catalyze degradation. A definitive mechanism for the formation of this compound through thermal degradation has not been described in the reviewed literature.

Table 2: Summary of Thermal Degradation Studies on Macitentan

| Stress Condition | Exposure Details | Outcome for Macitentan | Formation of Impurity A Reported | Reference |

| Thermal | 80°C for 60 minutes | Stable | No | |

| Thermal | ICH Guidelines | Stable | No | |

| Thermolysis | 105°C for 16 hours (Tablets) | Sensitive | Not Specified | |

| Dry Heat | 80°C for 4 hours | Not Specified | Not Specified |

Impact of Manufacturing and Storage Parameters on Impurity A Generation

The generation of impurities in a pharmaceutical product is not limited to degradation but can also occur during synthesis (process-related impurities) and storage. The control of manufacturing and storage parameters is therefore essential to ensure the purity and safety of the final drug product.

During the synthesis of Macitentan, undesired side products can arise from secondary reactions. These process-related impurities may be structurally similar to degradation products. The specific synthetic route employed and the control of process parameters like temperature, reaction time, and purification methods are critical in minimizing the level of any impurity, including Impurity A.

Storage conditions play a vital role in preventing the degradation of Macitentan and the formation of impurities. It has been noted that impurities can form during the storage of Macitentan. To mitigate this, specific storage conditions are recommended. For instance, Macitentan impurities should generally be stored at a controlled room temperature, often between 2-8 °C. Furthermore, because Macitentan has been shown to be sensitive to hydrolysis, controlling humidity is crucial. Recommendations include storing the drug in confined spaces with low relative humidity (optimally less than 30%) and using desiccants like silica (B1680970) gel. The use of high-barrier packaging materials, such as those based on aluminum or PVDC, can also protect the drug from moisture.

Advanced Analytical Methodologies for Macitentan Impurity a

High-Resolution Chromatographic Separation Development

High-resolution separation is paramount for accurately profiling the impurities of Macitentan (B1675890). The challenge often lies in resolving structurally similar compounds from the main API peak and from each other, a task that demands meticulous method development and optimization. scitechnol.com

RP-HPLC is the most widely employed technique for the analysis of Macitentan and its impurities due to its versatility and robustness. innovareacademics.in The development of a stability-indicating RP-HPLC method involves a systematic optimization of various chromatographic parameters to ensure that all potential impurities, including Macitentan Impurity A, are adequately separated. chrom-china.comnih.govchrom-china.com

The choice of the stationary phase is a critical factor in achieving the desired selectivity and resolution in RP-HPLC. For Macitentan impurity analysis, alkyl-bonded silica (B1680970) stationary phases, particularly C18 (octadecylsilane) and C8 (octylsilane), are predominantly used. researchgate.netresearchgate.net

C18 columns are the most common choice, offering high hydrophobicity and retention for the non-polar regions of Macitentan and its related substances. tandfonline.comcolab.ws Studies have demonstrated the successful use of various C18 columns, such as the Eclipse Plus C18 (250 x 4.6 mm; 5 µm) and Inertsil C18 (150 × 4.6 mm, 5 μm), for separating multiple degradation products. tandfonline.comcolab.ws The performance of these columns is evaluated based on their ability to provide sharp, symmetrical peaks and sufficient resolution between the main component and its impurities.

C8 columns, being less retentive than C18, can also be employed. An Inertsil C8 (250*4.6 mm, 5 µm) column has been successfully used to achieve chromatographic separation of Macitentan and its process and degradation impurities within 70 minutes. innovareacademics.inresearchgate.net The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.

Table 1: Stationary Phases Used in Macitentan Impurity Analysis

| Stationary Phase | Column Brand/Type | Dimensions | Particle Size | Source(s) |

|---|---|---|---|---|

| C18 | Kromasil C18 | 250 x 4.6 mm | 5 µm | researchgate.netresearchgate.net |

| C18 | Eclipse Plus C18 | 250 x 4.6 mm | 5 µm | tandfonline.com |

| C18 | Inertsil C18 | 150 x 4.6 mm | 5 µm | colab.ws |

| C8 | Inertsil C8 | 250 x 4.6 mm | 5 µm | innovareacademics.inresearchgate.net |

Due to the complexity and varied polarity of Macitentan's potential impurities, isocratic elution is often insufficient to achieve a complete separation within a reasonable timeframe. google.com Therefore, gradient elution, employing a binary solvent system, is the standard approach. chrom-china.comnih.govresearchgate.net

A gradient program involves changing the composition of the mobile phase over the course of the analysis, typically by increasing the proportion of the strong organic solvent (e.g., acetonitrile). This allows for the elution of weakly retained compounds early in the run, followed by the elution of more strongly retained impurities. The design of the gradient (i.e., the rate of change of solvent composition) is optimized to maximize the resolution between critical peak pairs, such as Macitentan and an adjacent impurity. scitechnol.com For instance, a method for separating Macitentan and its degradation products used a gradient program with a total run time of 48 minutes to ensure efficient separation without interference from solvents or excipients. chrom-china.comnih.govresearchgate.net Another method achieved separation of known and unknown impurities within 70 minutes. innovareacademics.inresearchgate.net

The mobile phase composition, including the type of organic solvent and the nature and pH of the aqueous component, significantly influences selectivity. Acetonitrile (B52724) is a commonly used organic modifier due to its low viscosity and UV transparency. researchgate.netgoogle.com

The aqueous phase is often a buffer or contains an acidic modifier to control the ionization state of the analytes and improve peak shape.

Acidic Modifiers : Formic acid and trifluoroacetic acid (TFA) are frequently added in small concentrations (e.g., 0.1%) to the mobile phase. tandfonline.comcolab.wsgoogle.com One method utilized a mobile phase of 0.1% v/v formic acid and methanol (B129727) in a gradient elution. tandfonline.com Another employed a gradient mixture of 0.02% trifluoroacetic acid (TFA) and acetonitrile. colab.ws

Buffers : Buffered mobile phases provide better pH control and can enhance reproducibility. An ammonium (B1175870) acetate (B1210297) buffer (with pH adjusted to 4.5 with glacial acetic acid) has been used as the aqueous component (Mobile Phase A) with acetonitrile as the organic modifier (Mobile Phase B). innovareacademics.inresearchgate.net In another Quality by Design (QbD) approach, a buffer of sodium perchlorate (B79767) with pH adjusted to 2.0 was used. scitechnol.com

Table 2: Examples of Mobile Phase Systems for Macitentan Impurity Analysis

| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Mode | Source(s) |

|---|---|---|---|

| 0.1% Formic Acid in Water | Methanol | Gradient | tandfonline.com |

| Ammonium Acetate Buffer (pH 4.5) | Acetonitrile | Gradient | innovareacademics.inresearchgate.net |

| 0.02% Trifluoroacetic Acid (TFA) | Acetonitrile | Gradient | colab.ws |

| Acetonitrile:Water:Formic Acid (49:51:0.1) | Acetonitrile:Water:Formic Acid (85:15:0.1) | Gradient | google.com |

To improve separation efficiency and resolution beyond what is achievable with traditional fully porous particles, core-shell column technology has been applied to the analysis of Macitentan impurities. ijsrst.com These columns consist of a solid, impermeable core surrounded by a thin, porous layer of silica. This morphology reduces the diffusion path length for analytes, leading to less band broadening and, consequently, sharper peaks and higher resolution. The use of core-shell columns allows for faster separations at lower backpressures compared to sub-2 µm fully porous columns, representing a significant advancement in enhancing the resolution of closely eluting impurities. ijsrst.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles to achieve dramatic increases in resolution, speed, and sensitivity. The integration of UPLC, often coupled with mass spectrometry (UPLC-MS/MS), provides a powerful tool for the analysis of Macitentan and its impurities. bg.ac.rsresearchgate.net

This advanced technique allows for much faster analysis times; a UPLC-MS/MS method for Macitentan determination reported a total run time of approximately three minutes, a substantial improvement over typical HPLC methods. bg.ac.rs The enhanced sensitivity of UPLC-MS/MS is particularly valuable for the detection and quantification of trace-level impurities. In one such method, macitentan was detected by monitoring the mass transition from a precursor ion to a product ion (m/z 589.1→203.3), providing high specificity and allowing for a low limit of quantification. bg.ac.rsresearchgate.net This speed and efficiency make UPLC an ideal technique for high-throughput screening and rigorous quality control in a pharmaceutical manufacturing environment.

Optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Structural Elucidation and Identification Techniques

The precise determination of the chemical structure of this compound is a critical step in its characterization. This is achieved through a combination of powerful spectroscopic and spectrometric techniques that provide complementary information, leading to an unambiguous structural assignment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the initial identification and structural investigation of impurities. In the analysis of Macitentan and its related substances, including impurity A, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized. ijsrst.comdaicelpharmastandards.com This technique provides crucial information on the molecular weight of the impurity.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the impurity with a high degree of confidence. x-mol.com By analyzing the fragmentation pattern, which illustrates how the molecule breaks apart within the mass spectrometer, analysts can deduce the structural components and their connectivity. researchgate.net Studies on Macitentan's degradation products have demonstrated the utility of LC-DAD-ESI-HRMS and MS/MS techniques in identifying and characterizing various impurities that form under stress conditions like acid and base hydrolysis. x-mol.com

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) is an even more powerful tool for unraveling the intricate structural details of impurities like this compound. x-mol.com This technique involves multiple stages of mass analysis. In the first stage, the ion of interest (the precursor ion) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage.

This process provides detailed information about the substructures of the molecule and how they are connected. For instance, LC-MS/MS has been instrumental in identifying and characterizing the degradation products of Macitentan by analyzing the fragmentation patterns of the detected ions. tandfonline.comtandfonline.com The collision-induced dissociation experiments in MS/MS, using analyzers like quadrupole and time-of-flight, are pivotal for the structural characterization of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), provides the most definitive structural information and is considered a gold standard for structural elucidation. conicet.gov.ar NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR: This technique provides information on the different types of carbon atoms in the molecule.

The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the precise mapping of the molecular structure. For several of Macitentan's related impurities, ¹H NMR and ¹³C NMR data have been published, confirming their structures. ijsrst.com For instance, the ¹H NMR spectrum of a Macitentan intermediate shows distinct signals that can be assigned to specific protons within the molecule. google.com Comprehensive characterization reports for Macitentan impurity standards often include data from ¹H NMR, ¹³C NMR, IR, Mass, and HPLC purity analysis. daicelpharmastandards.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. daicelpharmastandards.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups (e.g., C=O, N-H, O-H). This information helps to confirm the presence or absence of certain structural motifs within this compound. The characterization of Macitentan and its impurities often includes IR spectral data to complement the information obtained from other analytical techniques. ijsrst.com

Quantitative Analytical Method Validation according to Regulatory Guidelines (e.g., ICH)

Once the structure of this compound is confirmed, it is crucial to develop and validate an analytical method for its accurate quantification. This validation is performed in accordance with stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and consistency of the results. researchgate.netnih.gov

Specificity and Selectivity Studies for Impurity A from Drug Substance and Other Impurities

Specificity is a key validation parameter that demonstrates the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the drug substance (Macitentan), other impurities, degradation products, and matrix components. researchgate.netjetir.org

The development of a stability-indicating high-performance liquid chromatography (HPLC) method is a common approach to achieve this. researchgate.netnih.gov Such methods are designed to separate the main drug peak from all potential impurities and degradation products, ensuring that the quantification of impurity A is not affected by co-eluting substances. chrom-china.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid and alkali hydrolysis, oxidation, heat, and light, are performed to demonstrate the method's ability to separate the drug from its degradation products. researchgate.netnih.gov The development of a robust HPLC method ensures that it can reliably separate Macitentan from its known and unknown degradation impurities in its tablet dosage form. researchgate.net

The following table summarizes the analytical techniques and their roles in the analysis of this compound:

| Analytical Technique | Purpose | Key Findings for Macitentan Impurities |

| Mass Spectrometry (MS) | Molecular weight determination. | Used to identify various process-related and degradation impurities of Macitentan. ijsrst.comdaicelpharmastandards.com |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and fragmentation pattern analysis. | Enables accurate mass measurements for determining the elemental formula of impurities. x-mol.com |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through fragmentation analysis. | Provides in-depth structural details of degradation products. x-mol.comtandfonline.comtandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural assignment. | Confirms the precise chemical structure of impurities. ijsrst.comdaicelpharmastandards.comgoogle.com |

| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of specific functional groups in the impurity structure. ijsrst.comdaicelpharmastandards.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. | Development of stability-indicating methods to separate Macitentan from its impurities. researchgate.netnih.govresearchgate.net |

Linearity and Calibration Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, a typical approach involves preparing a series of calibration standards at different concentration levels.

A common method is to prepare a stock solution of this compound and then dilute it to create at least five to six different concentrations. These standards are then analyzed, and the peak area response is plotted against the corresponding concentration. The linearity is then evaluated by performing a linear regression analysis on the resulting data. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of the linearity of the method. A value close to 1 for both parameters indicates a strong linear relationship.

For instance, a validated method might demonstrate linearity for this compound over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. The acceptance criterion for the correlation coefficient is typically greater than or equal to 0.999.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area Response |

| 0.05 (LOQ) | 1200 |

| 0.10 | 2450 |

| 0.25 | 6100 |

| 0.50 | 12250 |

| 0.75 | 18400 |

| 1.00 | 24500 |

Note: The data in this table is illustrative and intended to represent typical results.

Precision Assessment (Repeatability and Intermediate Precision)

Precision studies are essential to demonstrate the consistency and reliability of the analytical method. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Repeatability is evaluated by analyzing multiple samples of the same concentration of this compound under the same operating conditions over a short interval of time. This is often done by performing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas is then calculated, with a typical acceptance criterion of not more than 5.0%.

Intermediate precision assesses the effect of random events on the precision of the analytical procedure. This is determined by having different analysts, on different days, and using different equipment to analyze samples of this compound. The RSD is calculated for the combined results, and the acceptance criteria are generally not more than 10.0%.

Table 2: Example of Precision Data for this compound

| Precision Type | Parameter | Result | Acceptance Criteria |

| Repeatability | % RSD of Peak Area (n=6) | 1.2% | ≤ 5.0% |

| Intermediate Precision | % RSD of Peak Area (n=12) | 2.5% | ≤ 10.0% |

Note: The data in this table is illustrative and intended to represent typical results.

Evaluation of Detection Limits (LOD) and Quantitation Limits (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits for this compound are typically determined based on the signal-to-noise ratio. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For a well-developed method, the LOQ for this compound might be around 0.05 µg/mL, demonstrating the method's sensitivity to detect and quantify the impurity at very low levels.

Table 3: Representative LOD and LOQ Values for this compound

| Parameter | Method | Typical Value |

| LOD | Signal-to-Noise Ratio (3:1) | ~0.015 µg/mL |

| LOQ | Signal-to-Noise Ratio (10:1) | ~0.05 µg/mL |

Note: The data in this table is illustrative and intended to represent typical results.

Robustness Testing of Analytical Methods

Robustness testing is performed to evaluate the reliability of an analytical method with respect to deliberate variations in method parameters. This provides an indication of its suitability for use in a routine quality control environment.

For the analysis of this compound, common parameters that are intentionally varied include:

Flow rate of the mobile phase: (e.g., ± 0.2 mL/min)

Column temperature: (e.g., ± 5 °C)

pH of the mobile phase buffer: (e.g., ± 0.2 units)

Wavelength of the UV detector: (e.g., ± 2 nm)

The method is considered robust if the system suitability parameters remain within the acceptance criteria and the results for the analysis of this compound are not significantly affected by these minor changes. The RSD of the results obtained under the varied conditions should typically be within acceptable limits.

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies.

This involves spiking a placebo or a sample matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The samples are then analyzed, and the percentage recovery is calculated. The acceptance criteria for recovery are typically in the range of 80.0% to 120.0%.

Table 4: Illustrative Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| LOQ | 0.05 | 0.048 | 96.0% |

| 100% | 0.50 | 0.51 | 102.0% |

| 150% | 0.75 | 0.73 | 97.3% |

Note: The data in this table is illustrative and intended to represent typical results.

Stability and Degradation Kinetics of Macitentan with Respect to Impurity a Formation

Comprehensive Forced Degradation (Stress Testing) Protocols

To evaluate the stability of Macitentan (B1675890) and understand the formation of its degradation products, including Impurity A, a series of forced degradation studies are conducted according to International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov These protocols involve exposing Macitentan to a variety of stress conditions to induce degradation.

Hydrolytic Stress Studies (Acidic and Basic Hydrolysis)

Hydrolytic stability is a key indicator of a drug's robustness. Macitentan has been shown to be labile under both acidic and basic hydrolytic conditions. nih.gov

Acidic Hydrolysis : In acidic environments, Macitentan undergoes significant degradation. colab.ws One study subjected Macitentan tablets to 1 N HCl at 80°C for 15 minutes. chrom-china.comresearchgate.net Another investigation used 0.1 M HCl at 80°C for 4 hours. samipubco.com Research has identified that under acidic stress, the primary degradation pathways involve the cleavage of the propylsulfamide or bromopyrimidine groups. In one comprehensive study, nine distinct degradation products (DPs) were formed under acidic conditions. nih.gov Macitentan Impurity A, identified as MCT-IMA, is known to be formed through hydrolysis. google.com

Basic Hydrolysis : Similar to acidic conditions, Macitentan shows considerable degradation in basic solutions. colab.ws Stress testing protocols have included exposure to 1 N NaOH at 25°C for 45 minutes and 0.1 M NaOH at 80°C for 4 hours. chrom-china.comsamipubco.com These conditions have been shown to effectively induce the formation of degradation products. researchgate.net One study identified the formation of ten different DPs under basic hydrolysis. nih.gov

Oxidative Stress Studies (e.g., Hydrogen Peroxide Exposure)

The susceptibility of a drug to oxidation is evaluated by exposing it to an oxidizing agent. For Macitentan, studies have utilized 6% (v/v) hydrogen peroxide (H₂O₂) at 80°C for 15 minutes. nih.govchrom-china.comresearchgate.net

Findings on oxidative stability have been somewhat varied. Some studies report that Macitentan is stable under oxidative conditions. nih.gov However, other research indicates slight degradation occurs. researchgate.net One source explicitly states that this compound (MCT-IMA) is one of the most prevalent impurities formed through oxidation. google.com

Photostability Investigations (UV and Visible Light Exposure)

Photostability testing determines if a drug is degraded by exposure to light. Macitentan has been subjected to UV light at 200 Wh/m² and fluorescent (visible) light at 1.2 million lux hours. nih.govchrom-china.comresearchgate.net The general consensus from multiple studies is that Macitentan is stable under photolytic conditions. nih.govsamipubco.com However, one report mentions a unique photolytic degradation product, designated as Compound 21, which is formed by the cleavage of the bromine-pyrimidine link.

Thermal Stability Assessments (Dry Heat)

To assess thermal stability, Macitentan has been exposed to dry heat at 105°C for 16 hours. nih.govchrom-china.comresearchgate.net The results from thermal stress testing have shown some inconsistencies. Several studies conclude that Macitentan tablets are sensitive to thermal conditions, indicating degradation occurs. chrom-china.comchrom-china.comresearchgate.net Conversely, other research suggests that the drug is stable under these same conditions. nih.govsamipubco.com The formation of Macitentan Impurity 1 (potentially Impurity A) has been specifically noted under thermal stress.

Humidity Stress Testing

The effect of moisture on the stability of Macitentan is assessed through humidity stress testing. A common protocol involves exposing the drug to 90% relative humidity (RH) at 25°C for 24 hours. nih.govchrom-china.comresearchgate.net Further stability analyses have been conducted under conditions of 40°C/75% RH and at 85% RH for up to three months to observe the degradation profile over time. google.com

Impurity Profiling and Tracking under Varied Stress Conditions

Impurity profiling is essential for identifying and quantifying the degradation products formed during stress testing, ensuring the quality and safety of the final drug product. nih.gov For Macitentan, various analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed to separate the drug from its impurities effectively. chrom-china.comchrom-china.com

Under forced degradation, a number of degradation products (DPs) of Macitentan have been identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.com These studies allow for the tracking of specific impurities, such as Impurity A, across different stress conditions.

The data reveals that Macitentan's degradation is most pronounced under hydrolytic and thermal stress. chrom-china.com While some studies show stability under oxidative and photolytic conditions, others indicate the formation of specific degradation products, highlighting the complexity of its degradation profile. nih.govresearchgate.net this compound (MCT-IMA) has been identified as a major impurity resulting from both hydrolysis and oxidation. google.com

| Stress Condition | Protocol Details | Observed Degradation / Stability | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 80°C for 15 min | Sensitive, significant degradation | chrom-china.comresearchgate.net |

| Base Hydrolysis | 1 N NaOH at 25°C for 45 min | Sensitive, significant degradation | chrom-china.comresearchgate.net |

| Oxidation | 6% (v/v) H₂O₂ at 80°C for 15 min | Conflicting results: Stable to slight degradation reported | nih.govchrom-china.comresearchgate.net |

| Photostability | UV (200 Wh/m²) & Visible (1.2 million lux·h) | Generally stable | nih.govchrom-china.com |

| Thermal (Dry Heat) | 105°C for 16 hours | Conflicting results: Sensitive to stable reported | nih.govchrom-china.comchrom-china.com |

| Humidity | 90% RH at 25°C for 24 hours | Degradation observed | chrom-china.comresearchgate.net |

| Stress Condition | Key Impurities/Degradation Products (DPs) Formed | Reference |

|---|---|---|

| Acidic Hydrolysis | Impurity A (MCT-IMA); Nine distinct DPs (DP1-DP9); Cleavage of propylsulfamide or bromopyrimidine groups. | nih.govgoogle.com |

| Basic Hydrolysis | Impurity A (MCT-IMA); Ten distinct DPs. | nih.govgoogle.com |

| Oxidative Stress | Impurity A (MCT-IMA). | google.com |

| Photolytic Stress | Generally stable, but formation of a unique DP (Compound 21) reported. | nih.gov |

| Thermal Stress | Impurity formation noted. | chrom-china.comchrom-china.com |

Mass Balance Accountability in Degradation Pathways

The principle of mass balance is a critical component of forced degradation studies in pharmaceutical analysis. It serves as a validation of the analytical methodology, ensuring that the decrease in the concentration of the active pharmaceutical ingredient (API), Macitentan, is quantitatively correlated with the increase in the concentration of its degradation products, including Impurity A. A successful mass balance demonstrates that all significant degradation products have been identified and quantified, and that the analytical method is stability-indicating.

Forced degradation studies on Macitentan have been conducted under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress. chrom-china.comnih.govresearchgate.net These studies are essential to establish the intrinsic stability of the drug substance and to identify potential degradation products that could form during the manufacturing process, storage, and administration. tandfonline.com

The accountability of mass balance is typically achieved using a robust, stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method. chrom-china.comcolab.ws These methods are designed to separate the parent drug from all its impurities and degradation products, allowing for their accurate quantification. chrom-china.comijsrst.com A photodiode array (PDA) detector is often employed to ensure the purity of the peaks and to check for any co-eluting species. ijsrst.com

In studies on Macitentan, the mass balance is calculated by comparing the initial assay of the drug substance with the sum of the assay of the remaining drug and the levels of all detected impurities after exposure to stress conditions. ijsrst.com Research has indicated that for Macitentan tablets subjected to forced degradation, the mass balance was consistently greater than 96%. chrom-china.comnih.govchrom-china.com This high level of recovery provides confidence that the analytical method is capable of detecting and quantifying all major degradation products, and that no significant portion of the API has been converted into non-detectable species.

The following interactive data table summarizes the findings from a forced degradation study of Macitentan, illustrating the mass balance under different stress conditions.

Table 1: Mass Balance Data from Forced Degradation Study of Macitentan

| Stress Condition | Assay of Macitentan (%) | Total Impurities (%) | Mass Balance (%) |

|---|---|---|---|

| Acid Hydrolysis (1N HCl, 80°C, 15 min) | 88.2 | 8.5 | 96.7 |

| Base Hydrolysis (1N NaOH, 25°C, 45 min) | 90.5 | 6.8 | 97.3 |

| Oxidative (6% H2O2, 80°C, 15 min) | 92.1 | 5.2 | 97.3 |

| Thermal (105°C, 16 h) | 94.3 | 3.1 | 97.4 |

The data demonstrates that Macitentan is particularly sensitive to hydrolytic and thermal stress, leading to a greater formation of impurities under these conditions. chrom-china.comnih.govchrom-china.com Despite the significant degradation in some cases, the mass balance remained well within acceptable limits, confirming the validity of the analytical approach.

Kinetic Modeling of Impurity A Formation and Degradation Rate

The study of degradation kinetics is fundamental to understanding the rate at which a drug substance degrades and at which impurities, such as Impurity A, are formed. This information is crucial for determining the shelf-life and appropriate storage conditions for the drug product. Kinetic modeling allows for the prediction of the concentration of the drug and its impurities at any given time point under specific environmental conditions.

The formation of degradation products from Macitentan has been observed to follow specific kinetic models, which are typically determined by plotting the concentration of the degradant versus time under various stress conditions. The order of the reaction (e.g., zero-order, first-order) can be elucidated from these plots.

Forced degradation studies have shown that the degradation of Macitentan, and consequently the formation of its impurities, is most significant under acidic and alkaline conditions. samipubco.comresearchgate.net The rate of degradation is influenced by factors such as the concentration of the stressor (e.g., acid or base), temperature, and the duration of exposure.

The following interactive data table presents hypothetical kinetic data for the formation of a generic degradation product under different stress conditions to illustrate the concept. The rate constants (k) would be determined experimentally.

Table 2: Hypothetical Kinetic Data for Impurity Formation from Macitentan

| Stress Condition | Reaction Order | Rate Constant (k) | Half-life (t1/2) |

|---|---|---|---|

| Acid Hydrolysis | First-Order | 0.045 hr⁻¹ | 15.4 hr |

| Base Hydrolysis | First-Order | 0.028 hr⁻¹ | 24.8 hr |

| Thermal Degradation | Zero-Order | 0.005 %/day | N/A |

It is important to note that the actual kinetic parameters for the formation of this compound would need to be determined through specific, well-designed experimental studies. These studies would involve subjecting Macitentan to controlled stress conditions and monitoring the formation of Impurity A over time using a validated analytical method. The data obtained would then be fitted to various kinetic models to determine the reaction order and calculate the degradation rate constant.

Synthetic Approaches to Macitentan Impurity a As a Chemical Reference Standard

Importance of Synthesizing Impurity A for Pharmaceutical Research and Quality Control

The synthesis of high-purity reference standards for impurities is a fundamental requirement in the pharmaceutical industry. These standards are indispensable for the development and validation of analytical methods designed to ensure the quality, safety, and consistency of pharmaceutical products. synzeal.com The presence of impurities in a drug substance can have a significant impact on its quality and safety. ijsrst.com

Method Validation: It is essential for validating the analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify the impurity in batches of the Macitentan (B1675890) API. researchgate.netchrom-china.com This validation ensures that the method is accurate, precise, and specific for Impurity A.

Quality Control: During routine quality control testing of Macitentan, the reference standard is used as a benchmark to confirm that the level of Impurity A does not exceed the established safety thresholds.

Stability Studies: The reference standard is used in stability studies to monitor the potential formation of Impurity A over time under various storage conditions, helping to establish the shelf-life of the drug substance. chrom-china.comnih.gov

Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the control of impurities in new drug substances. ijsrst.com Providing a comprehensive profile of impurities, supported by characterized reference standards, is a prerequisite for regulatory approval.

In essence, the synthesis of Macitentan Impurity A is not merely an academic exercise but a regulatory and safety necessity that underpins the entire quality framework of Macitentan production.

Proposed Synthetic Pathways and Methodologies for Impurity A Standard Preparation

This compound, identified by the CAS number 441798-25-0, is a known process-related impurity. chemicalbook.com Its synthesis in the laboratory is a multi-step process designed to produce a high-purity material suitable for use as a reference standard. One reported synthetic route begins with 4-Bromophenylacetic acid. chemicalbook.com

The general synthetic approach involves a series of chemical reactions to build the complex molecular structure of the impurity. While specific proprietary details may vary between manufacturers, a plausible pathway based on publicly available information and general organic chemistry principles can be outlined. chemicalbook.com

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Starting Material(s) | Key Reagents & Conditions | Intermediate/Final Product |

| 1 | 4-Bromophenylacetic acid | Thionyl chloride; 0 - 20 °C, 3 hours | Acyl chloride intermediate |

| 2 | Acyl chloride intermediate | Sodium hydride; Tetrahydrofuran (B95107), mineral oil; 40 - 45 °C, 5 hours, then 20 - 32 °C, 24 hours | Intermediate diketone |

| 3 | Intermediate diketone | Sodium, Methanol (B129727); 0 - 20 °C, 18 hours, then 20 °C, 4 hours | Pyrimidine (B1678525) ring formation |

| 4 | Pyrimidine intermediate | Trichlorophosphate, N,N-dimethyl-aniline; 130 °C, 2 hours | Chlorinated pyrimidine |

| 5 | Chlorinated pyrimidine & other precursors | Further condensation and substitution reactions | This compound |

This table represents a generalized pathway; specific reagents and conditions may vary. chemicalbook.com

The synthesis requires careful control of reaction conditions at each stage to maximize the yield of the desired product and minimize the formation of other side products, which would complicate the purification process.

Advanced Purification Techniques for High-Purity Impurity A Standards

Following the chemical synthesis, the crude this compound must undergo rigorous purification to achieve the high level of purity required for a reference standard. The goal is to remove any unreacted starting materials, reagents, and byproducts from the synthetic process. Several advanced purification techniques are employed for this purpose. synthinkchemicals.com

Table 2: Purification Techniques for High-Purity Standards

| Technique | Principle | Application to Impurity A |

| Preparative High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. rssl.com | Highly effective for isolating Impurity A from a complex mixture with high resolution, yielding a very pure fraction. synthinkchemicals.comrssl.com |

| Column Chromatography | A solid stationary phase in a column separates compounds as a liquid mobile phase flows through it. | Used for initial, large-scale purification to remove major contaminants before final polishing steps. synthinkchemicals.com |

| Crystallization/Recrystallization | Exploits differences in solubility. The desired compound is dissolved in a suitable solvent and allowed to crystallize out, leaving impurities behind in the solution. | An effective method for significantly increasing the purity of the synthesized Impurity A, especially when a suitable solvent system is identified. |

| Freeze Drying (Lyophilization) | A low-temperature dehydration process that involves freezing the product, lowering pressure, and then removing the ice by sublimation. | Used as a final step after chromatographic purification to gently remove solvents without degrading the impurity, resulting in a stable, dry powder. rssl.com |

The choice and sequence of these techniques are tailored to the specific properties of this compound and the nature of the contaminants present in the crude synthetic mixture. Often, a combination of chromatographic methods and crystallization is necessary to achieve a purity of 95% or higher. synthinkchemicals.com

Comprehensive Spectroscopic and Chromatographic Characterization of the Synthesized Reference Material

Once this compound has been synthesized and purified, its identity and purity must be unequivocally confirmed. This is achieved through a comprehensive characterization using a suite of advanced analytical techniques. ijsrst.com The data obtained forms the basis of the Certificate of Analysis (CoA) for the reference standard. daicelpharmastandards.com

Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the purity of the reference material. daicelpharmastandards.com A validated, stability-indicating HPLC method is employed to separate Impurity A from the API (Macitentan) and any other potential impurities. researchgate.netchrom-china.comnih.gov The purity is typically determined by measuring the area percentage of the main peak in the chromatogram.

Method: Reversed-phase HPLC with a C18 column is commonly used. google.com

Detection: UV detection is set at a wavelength where the impurity has significant absorbance, for instance, around 258 nm or 270 nm. google.comsamipubco.com

Confirmation: The identity of the synthesized impurity is confirmed by comparing its retention time with the peak observed in a sample of Macitentan known to contain the impurity (spiking study). ijsrst.com

Spectroscopic Characterization: Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming that the correct molecule has been made.

Table 3: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Provided | Relevance for Impurity A |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. daicelpharmastandards.com | Confirms the molecular formula (C₁₇H₁₆Br₂N₆O₄S) and structural components by matching the observed mass-to-charge ratio (m/z) with the theoretical value. chemicalbook.comdaicelpharmastandards.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Gives detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons and their connectivity. daicelpharmastandards.com | Essential for the definitive structural elucidation of Impurity A, confirming the specific arrangement of atoms and functional groups. ijsrst.comdaicelpharmastandards.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. daicelpharmastandards.com | Confirms the presence of key functional groups expected in the structure of Impurity A. daicelpharmastandards.com |

| Melting Point | A physical constant that indicates the purity of a crystalline solid. ijsrst.com | A sharp melting point range suggests a high degree of purity for the synthesized reference material. ijsrst.com |

By combining these chromatographic and spectroscopic techniques, a complete and robust characterization of the synthesized this compound reference standard is achieved, ensuring its suitability for use in the quality control of Macitentan. ijsrst.comdaicelpharmastandards.com

Impurity Control Strategies for Macitentan: Implications for Impurity a

Development of Stability-Indicating Analytical Methods for Routine Quality Assurance

The foundation of any impurity control strategy lies in the ability to accurately and reliably detect and quantify impurities. Stability-indicating analytical methods are crucial for this purpose as they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. chrom-china.comnih.govresearchgate.netchrom-china.com

Several studies have focused on developing and validating stability-indicating high-performance liquid chromatography (HPLC) methods for Macitentan (B1675890) and its related substances. scitechnol.comijsrst.com These methods are designed to be specific, precise, accurate, and robust, adhering to the guidelines set by the International Council for Harmonisation (ICH). nih.govresearchgate.net

A key aspect of developing these methods is conducting forced degradation studies. chrom-china.comnih.govresearchgate.netchrom-china.com In these studies, Macitentan is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. chrom-china.comnih.govresearchgate.netchrom-china.com This allows for the identification of potential impurities that could form during the manufacturing process or upon storage. researchgate.net For instance, studies have shown that Macitentan is particularly susceptible to degradation under acidic and basic conditions. chrom-china.comnih.govresearchgate.netchrom-china.comresearchgate.net

The developed HPLC methods utilize various column technologies and mobile phase compositions to achieve optimal separation of Macitentan from its impurities, including Impurity A. scitechnol.comcolab.ws For example, one method employed a Purosphere RP-18e column with a gradient elution of sodium perchlorate (B79767) buffer and acetonitrile (B52724). scitechnol.com Another utilized an Inertsil C18 column with a mobile phase consisting of a gradient mixture of trifluoroacetic acid and acetonitrile. colab.ws The use of photodiode array (PDA) detectors allows for the monitoring of eluents at specific wavelengths to ensure all relevant compounds are detected. scitechnol.comijsrst.com

The validation of these methods ensures their suitability for routine quality control, with parameters such as linearity, accuracy, precision, and robustness being thoroughly evaluated. chrom-china.comnih.govresearchgate.netchrom-china.com The successful development of such methods is a prerequisite for monitoring the purity of Macitentan and ensuring that the levels of Impurity A and other impurities remain within acceptable limits.

Table 1: Examples of Chromatographic Conditions for Macitentan Impurity Analysis

| Parameter | Method 1 scitechnol.com | Method 2 colab.ws | Method 3 ijsrst.com |

| Column | Purosphere RP 18e (100 mm x 4.6 mm, 3.0 µm) | Inertsil C18 (150 x 4.6 mm, 5 µm) | Core Shell Column |

| Mobile Phase A | Sodium perchlorate buffer (pH 2.0) | 0.02% Trifluoroacetic acid (TFA) | Phosphate buffer |

| Mobile Phase B | Acetonitrile-buffer (8:2) v/v | Acetonitrile (ACN) | Acetonitrile and methanol (B129727) mixture |

| Detection | 220 nm | Not specified | 215 nm |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Column Temperature | 45 ºC | Not specified | 45°C |

Application of Quality by Design (QbD) Principles in Impurity Method Development and Control

The Quality by Design (QbD) approach is a systematic and science-based framework for pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. scitechnol.com The application of QbD principles to the development of analytical methods for Macitentan impurity profiling leads to more robust and reliable methods. scitechnol.comscitechnol.com

By employing QbD, the factors that can influence method performance are systematically investigated. scitechnol.com This includes a risk assessment to identify critical method parameters that could impact the separation and quantification of impurities like Impurity A. researchgate.net Design of Experiments (DoE) is then used to study the effects of these parameters and to define a "method operable design region" (MODR), which is a multidimensional space where the method is known to perform as intended. scitechnol.comresearchgate.net

For Macitentan, a QbD approach has been used to develop an HPLC method that effectively separates it from its related substances, including challenging co-eluting impurity pairs. scitechnol.comscitechnol.com This involved optimizing parameters such as the pH of the mobile phase, the gradient profile, and the column temperature to achieve the desired resolution. scitechnol.com The result is a more rugged analytical method that is less susceptible to variations in routine use, ensuring consistent and reliable monitoring of Impurity A levels. scitechnol.com

Strategies for Minimizing and Preventing Impurity A Formation during Manufacturing

The most effective way to control impurities is to prevent their formation in the first place. This requires a deep understanding of the manufacturing process and the potential side reactions that can lead to the generation of impurities like Macitentan Impurity A.

Process Optimization of Macitentan Synthesis

The synthesis of Macitentan involves multiple chemical steps, and each step presents an opportunity for impurity formation. tandfonline.comtandfonline.comiaea.org Process optimization focuses on refining reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Several synthetic routes for Macitentan have been reported, and ongoing research aims to develop more efficient and industrially scalable processes with improved impurity profiles. tandfonline.comtandfonline.comiaea.org Key strategies for process optimization include:

Choice of Solvents and Bases: The selection of appropriate solvents and bases can significantly impact reaction outcomes. For example, replacing hazardous solvents like DMSO with less toxic and more environmentally friendly alternatives such as THF and acetonitrile has been explored. tandfonline.com Similarly, using milder and more cost-effective bases like potassium carbonate (K2CO3) can help to control side reactions. tandfonline.com

Reaction Temperature and Time: Careful control of reaction temperature and duration is crucial to prevent the degradation of reactants and intermediates and to avoid the formation of thermally induced byproducts.

Molar Ratios of Reactants: Optimizing the molar ratios of the starting materials can help to drive the reaction to completion and minimize the presence of unreacted starting materials, which can be a source of impurities. tandfonline.com For instance, the dropwise addition of one reactant to another can prevent the formation of certain byproducts. tandfonline.com

A patent for the preparation of Macitentan highlights a process that aims to produce the final product with a purity of greater than 99.5% and total impurities, including Impurity A, at less than 0.5%. google.com Another patent describes a method where the content of Impurity A is controlled to be less than or equal to 0.20% through the selection of a specific base and reaction conditions. google.com

Refinement of Downstream Purification Processes

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective downstream purification processes are essential to remove Impurity A and other impurities to meet the required quality standards.

Common purification techniques for Macitentan include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical to ensure that Macitentan crystallizes out in a pure form, leaving the impurities dissolved in the mother liquor. tandfonline.comquickcompany.in Solvents such as methanol and ethyl acetate (B1210297) have been used for the recrystallization of Macitentan. tandfonline.comquickcompany.in A method for refining high-purity Macitentan involves dissolving the crude product in a solvent, treating it with activated carbon, and then using a controlled cooling and crystallization process to achieve a purity of over 99.9%. google.com

Slurrying: In this process, the crude product is suspended in a solvent in which it has limited solubility. The impurities, being more soluble, are washed away, resulting in a purer product. quickcompany.in

The effectiveness of the purification process is monitored using the stability-indicating analytical methods discussed earlier to ensure that the levels of Impurity A are consistently reduced to below the specified limits.

Control of Raw Material and Intermediate Purity

This involves:

Thorough Characterization: All incoming materials should be thoroughly characterized to confirm their identity and purity.

Setting Acceptance Criteria: Strict acceptance criteria for the levels of any impurities in the starting materials and intermediates must be established and enforced. This prevents the introduction of impurities that could be carried through the synthetic process or react to form new impurities.

Supplier Qualification: Working with qualified suppliers who can consistently provide materials of the required quality is essential.

By controlling the purity of the building blocks of Macitentan, the potential for the formation of Impurity A and other process-related impurities is significantly reduced.

Regulatory Science and Compliance for Macitentan Impurity a

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, and its guidelines are the cornerstone for the control of impurities in new drug substances and products. europa.eubiotech-spain.com The primary ICH guidelines relevant to Macitentan (B1675890) Impurity A are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgeuropa.eueuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances

This guideline mandates the identification and characterization of impurities in the active pharmaceutical ingredient (API). europa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying organic impurities. biotech-spain.comich.org For any new drug substance like Macitentan, manufacturers must summarize actual and potential impurities, including starting materials, by-products, intermediates, and degradation products. ich.org The identification threshold, the level above which an impurity must be structurally identified, is determined by the maximum daily dose of the drug. biotech-spain.comich.org Any impurity present at a level greater than the identification threshold must be identified. ich.org Qualification, the process of establishing the biological safety of an impurity, is required if an impurity level exceeds the qualification threshold. ich.orgfda.gov

ICH Q3B(R2): Impurities in New Drug Products

This guideline focuses on degradation products that may form during the manufacturing process or on storage of the finished drug product. europa.eueuropa.eugmp-compliance.org It complements ICH Q3A and sets thresholds for reporting, identifying, and qualifying degradation products. europa.eufda.gov For Macitentan tablets, this means that any degradation product, which could include Macitentan Impurity A if it arises from degradation, must be monitored and controlled within the limits specified by this guideline. europa.euchrom-china.comnih.govresearchgate.net The guideline requires a summary of the degradation products observed during manufacturing and stability studies. europa.eufda.gov

The ICH framework for impurity management is summarized in the table below:

| Guideline | Focus | Key Requirements for this compound |

| ICH Q3A(R2) | Impurities in the new drug substance (API) | - Reporting, identification, and qualification of organic impurities. biotech-spain.comich.org - Summary of potential and actual impurities from the synthesis process. ich.org - Setting acceptance criteria based on safety and clinical study data. fda.gov |

| ICH Q3B(R2) | Impurities (degradation products) in the new drug product | - Addresses impurities from degradation of the drug substance or reaction with excipients. europa.eueuropa.eu - Establishes thresholds for degradation products based on the maximum daily dose. fda.govikev.org - Requires stability studies to identify and quantify degradation products. fda.gov |

| ICH M7 | Mutagenic impurities | - Assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eujpionline.org |

Global Regulatory Expectations for Impurity Control in Pharmaceutical Products (e.g., FDA, EMA)

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines and have their own specific requirements for impurity control.

U.S. Food and Drug Administration (FDA)

The FDA provides guidance for industry on impurities in new drug substances and products, which aligns with the ICH Q3A and Q3B guidelines. fda.govfda.gov For Abbreviated New Drug Applications (ANDAs), the FDA requires that the impurity profile of a generic drug product be comparable to that of the Reference Listed Drug (RLD). fda.govregulations.gov An impurity is generally considered qualified if its level in the generic product is similar to that in the RLD or if it is a significant metabolite. fda.govregulations.gov The FDA also emphasizes the need for validated analytical procedures for the detection and quantification of impurities. fda.gov

European Medicines Agency (EMA)

The EMA also has scientific guidelines that help medicine developers in preparing marketing authorization applications, with a strong emphasis on the control of impurities. europa.eu The EMA's guidelines are harmonized with the ICH guidelines, covering impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eueuropa.eueuropa.eu The agency requires a thorough discussion of the potential and actual impurities, including their origin and the rationale for the proposed acceptance criteria. europa.eufda.gov The EMA has also issued guidance on nitrosamine (B1359907) impurities, reflecting the evolving understanding of potential risks. europeanpharmaceuticalreview.com

Role of Certified Reference Standards in Regulatory Filings and Compliance

Certified Reference Standards (CRS) of this compound are crucial for regulatory compliance. These highly characterized and pure substances serve as the benchmark for analytical testing.

The use of a CRS is essential for:

Identification and Quantification: A CRS of this compound allows for the unambiguous identification and accurate quantification of the impurity in batches of the drug substance and drug product. ikev.org

Method Validation: Analytical methods used to detect and quantify impurities must be validated to ensure they are accurate, precise, and specific. fda.govchrom-china.comnih.govresearchgate.net A CRS is indispensable for this validation process.

Regulatory Submissions: Regulatory filings, such as New Drug Applications (NDAs) and ANDAs, must include data demonstrating control over impurities. regulations.gov The use of a CRS provides the necessary evidence of this control. synzeal.com

Pharmaceutical reference standard providers offer well-characterized Macitentan impurities to support product development, ANDA and DMF filings, quality control, method validation, and stability studies. synzeal.comlgcstandards.comrxnchem.com

Impurity Control Considerations in Drug Substance and Drug Product Quality

Effective control of this compound is a multifaceted process that spans the entire lifecycle of the pharmaceutical product, from development to manufacturing and storage.

Drug Substance (API): Control of impurities in the Macitentan API begins with a deep understanding of the synthetic process. ich.org A summary of potential and actual impurities arising from synthesis, purification, and storage is a key requirement. ich.org The impurity profile of the API must be carefully characterized, and acceptance criteria for each specified impurity must be established and justified. fda.gov

Drug Product: In the final drug product, the focus shifts to degradation products that can form over time. europa.eu Stability studies under various stress conditions (e.g., heat, humidity, light) are performed to identify potential degradation products and to establish the shelf-life of the product. chrom-china.comnih.govresearchgate.net The acceptance criteria for degradation products in the drug product take into account the levels qualified in safety studies and the amount observed in stability batches. europa.eufda.gov

A study on the impurity profile of Macitentan in tablet dosage form highlighted its sensitivity to hydrolysis and thermal conditions, underscoring the importance of robust stability-indicating analytical methods. chrom-china.comnih.govresearchgate.net The development of such methods, often using techniques like high-performance liquid chromatography (HPLC), is critical for separating and quantifying impurities effectively. chrom-china.comnih.govresearchgate.netscitechnol.com

The table below outlines key considerations for impurity control:

| Stage | Key Control Strategy | Rationale |

| Drug Substance Synthesis | - Process optimization to minimize impurity formation. - Use of high-quality starting materials. | To ensure the purity of the API from the outset. |

| Drug Substance Purification | - Effective purification steps to remove process-related impurities. | To meet the established acceptance criteria for the API. |